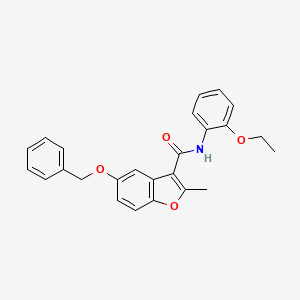

5-(benzyloxy)-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

Description

5-(Benzyloxy)-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a benzofuran-derived carboxamide characterized by a benzyloxy substituent at the 5-position, a methyl group at the 2-position, and an N-(2-ethoxyphenyl)carboxamide moiety at the 3-position.

Properties

Molecular Formula |

C25H23NO4 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C25H23NO4/c1-3-28-23-12-8-7-11-21(23)26-25(27)24-17(2)30-22-14-13-19(15-20(22)24)29-16-18-9-5-4-6-10-18/h4-15H,3,16H2,1-2H3,(H,26,27) |

InChI Key |

QPMLESJLNDPNFK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the benzofuran derivative and 2-ethoxyaniline under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. A study on related compounds demonstrated a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values ranged from 15.625 to 500 µg/ml, with some compounds showing comparable efficacy to standard antibiotics such as fluconazole and rifampicin .

| Compound | MIC (µg/ml) | Activity Against |

|---|---|---|

| Compound 8 | 31.25 | Candida krusei |

| Compound X | 31.25 | Pseudomonas aeruginosa |

| Fluconazole | - | Candida spp. |

Inhibition of Enzymes

Another significant application is the inhibition of enzymes related to neurodegenerative diseases. Compounds similar to 5-(benzyloxy)-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide have been investigated for their ability to inhibit human butyrylcholinesterase (hBChE), which is linked to Alzheimer's disease. These compounds were characterized for their binding affinity and selectivity towards cannabinoid receptors, indicating potential for dual-action therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of benzofuran derivatives, including the compound . The study highlighted the structure-activity relationship (SAR) that elucidated how modifications in the benzofuran structure influenced antibacterial potency. The findings suggested that the presence of specific substituents significantly enhanced activity against resistant strains .

Case Study 2: Neuroprotective Properties

In vivo studies have shown that similar compounds can mitigate cognitive decline in animal models of Alzheimer's disease by inhibiting hBChE activity and modulating cannabinoid receptor pathways. These findings were corroborated by behavioral assays that demonstrated improved learning and memory functions in treated subjects .

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Carboxamides

The following table summarizes key structural and physicochemical properties of 5-(benzyloxy)-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide and related compounds:

Key Structural and Functional Differences:

Substituent Effects on Lipophilicity: The benzyloxy group in the target compound increases lipophilicity compared to the ethoxy group in the C17H23NO3 analog . This may impact membrane permeability and metabolic stability.

Synthetic Complexity: The target compound lacks explicit synthesis details, but analogs like C29H23F2N2O4 involve multi-step protocols, including Pd/C-catalyzed hydrogenation for deprotection . In contrast, simpler derivatives (e.g., C17H23NO3) are synthesized via ester hydrolysis .

Bioactivity Context :

- While the target compound’s bioactivity is undocumented, analogs with sulfonamide (e.g., C16H21N3O4S) or oxazolyl groups (e.g., C29H23F2N2O4) show enhanced enzyme inhibitory activity, particularly against cysteine proteases or kinases .

Biological Activity

5-(benzyloxy)-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, including data tables and case studies.

Synthesis

The compound can be synthesized through various methods, including one-pot reactions involving benzofuran derivatives. A notable synthesis method involves rhodium-catalyzed intramolecular C-H insertion, which allows for the formation of complex structures efficiently .

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anti-inflammatory Properties

Research indicates that compounds with a benzofuran scaffold exhibit significant anti-inflammatory activity. For instance, hybrid molecules combining benzofuran with rhodanine have shown potent inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes .

Table 1: COX-2 Inhibition of Related Compounds

| Compound | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|

| 5h | 80% | 5.1 |

| Celecoxib | 70% | 6.7 |

Anticancer Activity

Another study explored the anticancer potential of benzofuran derivatives. For example, a related compound demonstrated anti-metastatic effects in hepatocellular carcinoma (HCC) by downregulating p53 and inhibiting integrin α7, which is associated with cancer metastasis .

Case Study: BMBF in HCC Cells

- Cell Line Used : Huh7 (mutated p53)

- IC50 Values :

- 24 hours: 48.22 μM

- 48 hours: 38.15 μM

- Mechanism : Inhibition of cell migration and invasion through modulation of epithelial-mesenchymal transition (EMT) markers.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of benzofuran derivatives often shows favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This is crucial for their development as therapeutic agents.

Table 2: ADMET Properties of Benzofuran Derivatives

| Property | Result |

|---|---|

| Solubility | High |

| Lipophilicity | Moderate |

| Toxicity | Low to moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.